1-benzyl-3-(phenylimino)-1,3-dihydro-2H-indol-2-one
Beschreibung
1-Benzyl-3-(phenylimino)-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, and anticancer properties .
Eigenschaften
Molekularformel |
C21H16N2O |
|---|---|
Molekulargewicht |
312.4g/mol |
IUPAC-Name |
1-benzyl-3-phenyliminoindol-2-one |
InChI |
InChI=1S/C21H16N2O/c24-21-20(22-17-11-5-2-6-12-17)18-13-7-8-14-19(18)23(21)15-16-9-3-1-4-10-16/h1-14H,15H2 |
InChI-Schlüssel |
BKDJQKWSOBVCMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NC4=CC=CC=C4)C2=O |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NC4=CC=CC=C4)C2=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1-benzyl-3-(phenylimino)-1,3-dihydro-2H-indol-2-one typically involves the reaction of indole derivatives with benzyl and phenyl groups under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
1-Benzyl-3-(phenylimino)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(phenylimino)-1,3-dihydro-2H-indol-2-one has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-benzyl-3-(phenylimino)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-(phenylimino)-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
1-Benzyl-3-pyrrolidinone: Another indole derivative with distinct chemical properties and applications.
Oxoindolin-2-one derivatives: These compounds have been studied for their potential as acetylcholine esterase inhibitors and anticancer agents.
The uniqueness of 1-benzyl-3-(phenylimino)-1,3-dihydro-2H-indol-2-one lies in its specific chemical structure, which imparts unique biological activities and makes it a valuable compound for various scientific research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
